Product packaging for 3-Chloro-5-methoxybenzonitrile(Cat. No.:CAS No. 473923-96-5)

3-Chloro-5-methoxybenzonitrile

Cat. No.: B1358151
CAS No.: 473923-96-5
M. Wt: 167.59 g/mol
InChI Key: BCJBKZKDIVECQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Aryl Nitriles in Synthetic Organic Chemistry

Aryl nitriles, also known as benzonitriles when attached to a benzene (B151609) ring, are organic compounds containing a cyano (-C≡N) group bonded to an aromatic system. They are widely present in the structures of natural products, pharmaceuticals, agrochemicals, and dyes. researchgate.net The significance of aryl nitriles in synthetic organic chemistry stems from two main aspects: their inherent biological activity and the versatility of the nitrile group as a synthetic intermediate.

The nitrile functionality is considered biocompatible and is a feature in numerous medications. rsc.org For instance, around 30 nitrile-containing compounds were part of various medications in 2010, with another 20 being investigated as clinical leads. rsc.org Beyond pharmaceuticals, they are used in the production of high-performance polymers and molecular electronics. rsc.org

The true power of aryl nitriles in synthesis lies in the chemical versatility of the cyano group. It can be readily transformed into a variety of other important functional groups, including primary amines, amides, carboxylic acids, and tetrazoles. researchgate.netrsc.org This makes aryl nitriles crucial building blocks for constructing more complex molecular architectures. Traditional methods for synthesizing aryl nitriles include the Sandmeyer and Rosenmund-von Braun reactions. researchgate.net Modern synthetic chemistry has expanded this toolbox significantly, with transition metal-catalyzed cyanation of aryl halides and pseudo-halides being a common and robust method. researchgate.netorganic-chemistry.org Various cyanating agents, from traditional metal cyanides to more recent, less toxic sources like potassium ferrocyanide (K₄Fe(CN)₆), are employed in these transformations. researchgate.netorganic-chemistry.org

Strategic Value of Halogenated and Alkoxy-Substituted Aromatic Scaffolds

The incorporation of halogen atoms and alkoxy groups onto an aromatic ring is a widely used strategy in drug design and the synthesis of functional materials. nih.gov These substituents profoundly influence the molecule's properties, including its reactivity, lipophilicity, and ability to interact with biological targets. nih.govacs.org

Halogens (Fluorine, Chlorine, Bromine, Iodine) are introduced to modulate a molecule's pharmacological profile. nih.gov They are electron-withdrawing through an inductive effect, which deactivates the aromatic ring towards electrophilic substitution. masterorganicchemistry.com This effect can alter the reactivity of other functional groups on the scaffold. cymitquimica.com Furthermore, halogens, particularly chlorine, bromine, and iodine, can participate in "halogen bonding," a non-covalent interaction with Lewis bases that can be crucial for drug-receptor binding and influencing protein-ligand interactions. nih.govacs.org Approximately 20% of all approved drugs contain a halogen atom. nih.gov

Alkoxy groups (-OR), such as the methoxy (B1213986) group (-OCH₃), are powerful electron-donating groups through resonance. cymitquimica.com This property activates the aromatic ring, making it more susceptible to electrophilic attack. masterorganicchemistry.com In medicinal chemistry, alkoxy groups can improve a compound's metabolic stability and solubility. The strategic placement of alkoxy substituents is a key consideration in the development of novel therapeutic agents, as seen in the functionalization of xanthone (B1684191) scaffolds to create α-glucosidase inhibitors. nih.gov

The combination of a deactivating halogen and an activating alkoxy group on the same aromatic scaffold creates a unique electronic environment. This push-pull system allows for precise control over the molecule's reactivity and provides distinct points for further chemical modification, making such scaffolds highly valuable in multi-step synthetic strategies.

Research Landscape of 3-Chloro-5-methoxybenzonitrile

This compound is a multi-functionalized aryl system that embodies the strategic combination of the functional groups discussed above. It features a central benzene ring substituted with a chloro group, a methoxy group, and a nitrile group.

Chemical and Physical Properties of this compound

Property Value Source(s)
Molecular Formula C₈H₆ClNO chembk.comappchemical.comechemi.com
Molecular Weight 167.59 g/mol chembk.comappchemical.comsigmaaldrich.com
Physical Form Solid sigmaaldrich.com
CAS Number 473923-96-5 appchemical.comechemi.comsigmaaldrich.com
Density 1.25±0.1 g/cm³ (Predicted) chembk.comechemi.com

| IUPAC Name | this compound | sigmaaldrich.com |

The research landscape of this compound is primarily centered on its role as a key synthetic intermediate and building block in organic chemistry. Its trifunctional nature provides multiple reaction sites for constructing more complex molecules. For example, the methoxy group can be demethylated to yield 3-chloro-5-hydroxybenzonitrile (B1591985). chemicalbook.com This reaction is typically carried out using reagents like lithium iodide in a high-boiling solvent such as 2,4,6-trimethylpyridine (B116444). chemicalbook.com The resulting hydroxylated compound, 3-chloro-5-hydroxybenzonitrile, is a useful research chemical itself, employed in the synthesis of (3-cyanophenoxy)pyrazoles, which have been investigated as non-nucleoside HIV reverse transcriptase inhibitors. chemicalbook.com

The presence of the chloro, methoxy, and nitrile groups on the same aromatic ring makes this compound a valuable scaffold for creating libraries of compounds in drug discovery programs and for synthesizing targeted molecules in materials science. The interplay of the electron-donating methoxy group and the electron-withdrawing chloro and nitrile groups dictates the regioselectivity of further chemical transformations on the aromatic ring.

Table of Mentioned Compounds

Compound Name
This compound
3-chloro-4-fluoroaniline
3-chloro-5-hydroxybenzonitrile
3-Hydroxy-4-methoxybenzonitrile
3-iodo-1-pyrrole
3-iodopyridine
4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazoline
4-chlorobenzotrifluoride
4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile
6,7-dichloro-substituted indole (B1671886) scaffold
7-iodo-1-indole
Amides
Amines
Aryl nitriles
(3-cyanophenoxy)pyrazoles
Carboxylic acids
Ceric Ammonium Nitrate (CAN)
Fluvoxamine
gefitinib (Iressa)
Hydrogen chloride
Lithium iodide
N-(3-chloropropyl)morpholine
Potassium ferrocyanide (K₄Fe(CN)₆)
Tetrazoles
Water

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO B1358151 3-Chloro-5-methoxybenzonitrile CAS No. 473923-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJBKZKDIVECQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620630
Record name 3-Chloro-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473923-96-5
Record name 3-Chloro-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloro 5 Methoxybenzonitrile and Its Derivatives

Conventional and Precursor-Based Synthetic Routes

Conventional synthetic strategies for 3-Chloro-5-methoxybenzonitrile and its derivatives rely on a series of well-established organic reactions. These methods involve the sequential functionalization of a benzene (B151609) ring, utilizing foundational reactions to build the desired molecular architecture. The choice of a specific route often depends on the regioselectivity dictated by the existing substituents on the aromatic precursor.

Nitration and Reduction Strategies for Nitrile Introduction

A common pathway to introduce a nitrile group onto an aromatic ring involves the formation and subsequent conversion of a nitro group. This two-step process is fundamental in aromatic chemistry.

Nitration: The process begins with electrophilic aromatic substitution, where a benzene derivative is treated with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comchemistrysteps.comlibretexts.org This ion is then attacked by the electron-rich benzene ring to form a nitroaromatic compound. chemistrysteps.comsavemyexams.com For a precursor like m-chloroanisole, the methoxy (B1213986) group (an ortho-, para-director) and the chlorine atom (also an ortho-, para-director, but a deactivator) would direct the nitration to positions ortho and para to themselves, leading to a mixture of isomers that would require separation.

Reduction and Conversion: The resulting nitro group is not directly converted to a nitrile. Instead, it is typically reduced to an amino group (-NH₂) using reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). This aniline (B41778) derivative is a crucial intermediate for introducing a nitrile group via the Sandmeyer reaction (discussed in section 2.1.4).

Halogenation Protocols for Chlorobenzene Derivatives

Direct halogenation is a primary method for introducing chlorine atoms onto an aromatic ring. This electrophilic aromatic substitution reaction typically requires a Lewis acid catalyst.

Reaction Conditions: The chlorination of a benzene derivative, such as methoxybenzene (anisole), is achieved by reacting it with chlorine (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.orgwikipedia.org The catalyst polarizes the halogen molecule, creating a potent electrophile that can be attacked by the aromatic ring.

Regioselectivity: The position of the incoming chlorine atom is dictated by the directing effects of the substituents already present on the ring. For a precursor such as 3-methoxybenzonitrile, the methoxy group is an activating, ortho-, para-director, while the nitrile group is a deactivating, meta-director. The methoxy group's activating influence would direct chlorination to its ortho positions (C2 and C6) and para position (C4). The nitrile group directs to the meta positions (C2 and C6 relative to the nitrile). In this case, both groups direct the incoming electrophile to the C2 and C6 positions, potentially leading to the formation of 2-chloro-5-methoxybenzonitrile (B159054) and other isomers rather than the desired this compound. Therefore, the order of substituent introduction is critical. Bromination of methoxybenzene, a similar halogenation, is known to be very fast and primarily yields the para- and ortho-bromo isomers. libretexts.orgmsu.edu

Etherification Methods for Methoxy Group Introduction

The methoxy group is commonly introduced via nucleophilic substitution, with the Williamson ether synthesis being a classic and versatile method. This approach requires a precursor containing a hydroxyl group (a phenol).

Williamson Ether Synthesis: This method involves a two-step process. First, a phenolic precursor, such as 3-chloro-5-hydroxybenzonitrile (B1591985), is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in an Sₙ2 reaction to form the methoxy ether and a salt byproduct. The reverse of this reaction, the cleavage of the ether to form the phenol (B47542), can be achieved using reagents like lithium iodide. chemicalbook.com

Reaction Precursor Reagents Product
Williamson Ether Synthesis3-Chloro-5-hydroxybenzonitrile1. Strong Base (e.g., NaH)2. Methylating Agent (e.g., CH₃I)This compound

Sandmeyer Reaction Applications in Aryl Halide Synthesis

The Sandmeyer reaction is a powerful transformation used to synthesize aryl halides or nitriles from aryl diazonium salts, which are themselves prepared from primary aromatic amines. wikipedia.orglscollege.ac.in Discovered by Traugott Sandmeyer in 1884, this reaction is a cornerstone of aromatic synthesis. wikipedia.orglscollege.ac.in

Diazotization: The process starts with the diazotization of a primary aromatic amine. The amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to produce a relatively unstable diazonium salt. masterorganicchemistry.com

Nucleophilic Substitution: The diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas, N₂). The Sandmeyer reaction facilitates its replacement with a nucleophile by using a copper(I) salt as a catalyst. organic-chemistry.org

To introduce a chlorine atom, copper(I) chloride (CuCl) is used. masterorganicchemistry.com

To introduce a nitrile group, copper(I) cyanide (CuCN) is used. wikipedia.orgmasterorganicchemistry.com

A plausible synthetic route to this compound using this reaction could start from 3-amino-5-methoxybenzonitrile. This precursor would be diazotized and then treated with CuCl to introduce the chlorine atom at the desired position. Alternatively, starting with 3-chloro-5-methoxyaniline, diazotization followed by treatment with CuCN would yield the target molecule. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglscollege.ac.in

Starting Material Reagents Intermediate Sandmeyer Reagent Final Product
3-Amino-5-methoxybenzonitrileNaNO₂, HCl (0-5°C)3-Cyano-5-methoxybenzenediazonium chlorideCuClThis compound
3-Chloro-5-methoxyanilineNaNO₂, HCl (0-5°C)3-Chloro-5-methoxybenzenediazonium chlorideCuCNThis compound

Advanced Catalytic Synthesis Approaches

Modern organic synthesis increasingly employs transition metal catalysis to achieve efficient and selective bond formations. Palladium-catalyzed reactions are particularly prominent for their versatility in creating carbon-carbon and carbon-heteroatom bonds.

Palladium-Mediated Cross-Coupling Reactions

Palladium catalysts are highly effective in mediating cross-coupling reactions that can be adapted for the synthesis of complex aromatic compounds like this compound. One such application is palladium-catalyzed cyanation.

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for many cross-coupling reactions. Nickel catalysts often exhibit unique reactivity, enabling transformations that are difficult to achieve with palladium. For a molecule like this compound, nickel catalysis opens up possibilities for functionalization at the C-Cl, C-CN, and C-OCH₃ bonds.

While the aryl nitrile group is often considered a spectator in palladium catalysis, nickel catalysts can engage this moiety in cross-coupling reactions. One notable transformation is the decyanative coupling, where the cyano group is replaced. For instance, nickel-catalyzed decyanation and arylation of malononitrile (B47326) derivatives have been developed. scholaris.ca This type of reactivity suggests that under specific nickel-catalyzed conditions, the nitrile of this compound could potentially be replaced with other functional groups, providing a novel route for derivatization.

The activation of the strong C(aryl)-O bond of methoxy groups is a significant challenge in cross-coupling chemistry. However, advances in nickel catalysis have made this transformation feasible. The Suzuki-Miyaura cross-coupling of aryl O-carbamates and O-sulfamates, which are derivatives of phenols, has been successfully achieved using nickel catalysts like NiCl₂(PCy₃)₂. nih.gov This demonstrates the capability of nickel to cleave otherwise inert Ar-O bonds. By converting the methoxy group of a derivative into a better leaving group (such as a pivalate (B1233124) or sulfamate), nickel-catalyzed cross-coupling could be achieved at this position. nih.gov This strategy allows for sequential functionalization, first at the more reactive C-Cl bond and subsequently at the C-O position.

Nickel catalysts are highly effective in promoting the homocoupling of aryl halides to form symmetrical biaryl compounds, a reaction often referred to as an Ullmann-type coupling. In this process, two molecules of this compound would react in the presence of a nickel(0) catalyst and a reducing agent (such as zinc or manganese) to form 5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarbonitrile. Mechanistic studies on nickel-catalyzed electrochemical homocoupling suggest the formation of a Ni(II)(Ar)X intermediate, which can lead to the biaryl product. rsc.org This side reaction is often considered in cross-coupling but can be optimized to become the main synthetic route when symmetrical biaryls are the target. rsc.org

Aryl Halide SubstrateCatalystReductantSolventProduct
4-BromotolueneNiBr₂(bpy)ZnDMF4,4'-Dimethyl-1,1'-biphenyl
1-ChloronaphthaleneNiCl₂(dppe)MnNMP1,1'-Binaphthalene
4-ChloroanisoleNiCl₂(PCy₃)₂ZnDMA4,4'-Dimethoxy-1,1'-biphenyl

This table illustrates general conditions for nickel-catalyzed homocoupling of aryl halides.

The success and versatility of nickel-catalyzed transformations are intrinsically linked to ligand design. dicp.ac.cn Ligands play a crucial role in stabilizing the nickel catalytic species, modulating its reactivity, and influencing the selectivity of the reaction.

For challenging cross-couplings, such as those involving aryl chlorides or C-O bond activation, the development of specialized ligands has been paramount.

Phosphine (B1218219) Ligands: Bulky and electron-donating phosphine ligands, similar to those used in palladium catalysis, are also highly effective in nickel catalysis. They enhance the catalyst's ability to undergo oxidative addition with less reactive electrophiles.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with nickel, creating highly active and stable catalysts. They have been successfully used in a variety of nickel-catalyzed reactions, including the Kumada coupling of aryl bromides and triflates. organic-chemistry.org

Bisphosphine Ligands: Chelating bisphosphine ligands, such as those from the DalPhos family (e.g., PhPAd-DalPhos), have enabled previously challenging nickel-catalyzed C-N cross-couplings of sulfonamides with aryl chlorides. nih.govresearchgate.net The specific bite angle and electronic properties of these ligands are critical for catalytic activity. researchgate.net

Recent advances also include the development of light-mediated nickel-catalyzed reactions, which can operate under milder conditions. chemrxiv.org The design of ligands that facilitate oxidative addition on Ni(I) species is a key strategy in these systems. chemrxiv.org Optimization of the catalyst system, including the nickel precursor, ligand, base, and solvent, is essential to achieve high yields and selectivity for the desired transformation of substrates like this compound.

Iron-Catalyzed Cross-Coupling and Functionalization

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to traditional palladium- or nickel-catalyzed cross-coupling reactions. The abundance and low toxicity of iron make it an attractive choice for industrial applications.

Iron-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing derivatives of this compound, the introduction of the cyano group onto a pre-functionalized aromatic ring is a key step. While palladium and nickel catalysts are more commonly employed for the cyanation of aryl halides, the use of iron-based reagents and catalysts is gaining traction.

One notable approach involves the use of potassium ferrocyanide, K4[Fe(CN)6], as a non-toxic and readily available cyanide source. Although often used in conjunction with palladium or copper catalysts, the principle of using an iron-coordination complex as the cyanide donor is a significant aspect of iron's role in these transformations. These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with the cyanide source and subsequent reductive elimination to afford the aryl nitrile. The efficiency of such reactions is highly dependent on the ligand, base, and solvent system employed. For instance, the use of a Pd/CM-phos catalyst with Na2CO3 as the base in an acetonitrile (B52724)/water solvent mixture has been shown to be effective for the cyanation of aryl chlorides at relatively low temperatures. organic-chemistry.org

Aryl HalideCatalyst SystemCyanide SourceConditionsYield (%)Reference
Aryl ChloridesPd(OAc)2 / CM-phosK4[Fe(CN)6]Na2CO3, MeCN/H2O, 70°Cup to 96 organic-chemistry.org
Aryl BromidesPd/CZn(CN)2Zn(CHO2)2·H2O, DMAC, 100-120°C77-96 researchgate.net
Aryl HalidesCuI / PPh3HCONH2POCl3Moderate to Excellent researchgate.net

This table presents examples of cyanation reactions of aryl halides, highlighting the use of K4[Fe(CN)6] as an iron-containing cyanide source.

The formation of a bond between an aromatic carbon (sp2) and an alkyl carbon (sp3) is a fundamental transformation in organic synthesis. Iron catalysts have proven to be particularly effective for this type of cross-coupling, especially in Kumada-type reactions involving Grignard reagents. This methodology can be applied to the synthesis of derivatives of this compound by introducing alkyl substituents onto the aromatic ring.

A significant challenge in using dihaloaromatics as substrates is achieving chemoselectivity, where only one of the halogen atoms reacts. Research has demonstrated that iron-catalyzed cross-coupling of dihaloaromatics with alkyl Grignard reagents can be highly chemoselective. nih.govresearchgate.net The site selectivity of the C-X (X = halogen) bond activation is influenced by several factors, including the electronic and steric environment of the halogen's position on the ring, the choice of solvent, and the nature of the nucleophilic Grignard reagent. nih.govresearchgate.net For a substrate like 1,3-dichloro-5-methoxybenzene, these factors would dictate which chlorine atom is preferentially replaced by an alkyl group. This selective mono-alkylation would furnish a key intermediate for the subsequent introduction of the nitrile functionality.

Dihaloaromatic SubstrateAlkyl Grignard ReagentIron CatalystConditionsProductReference
Various DihaloaromaticsMeMgBr, c-PrMgBr, etc.Fe(acac)3THF/NMPMono-alkylated aromatic nih.govresearchgate.net
Aryl ChlorobenzoatesAlkyl Grignard ReagentsFe(acac)3THF, DMIAlkyl-functionalized aryl benzoates nih.gov
Aryl Sulfamates/TosylatesAlkyl Grignard ReagentsFeF3·3H2O-Alkylated arenes nih.gov

This table provides examples of iron-catalyzed C(sp2)–C(sp3) cross-coupling reactions with haloaromatics.

Iron catalysts are also adept at mediating oxidative functionalization reactions, which can be a direct and atom-economical approach to introducing new functional groups. These reactions often involve the activation of C-H bonds, offering a pathway to derivatives that might be difficult to access through traditional cross-coupling of pre-halogenated substrates.

Iron-catalyzed aerobic C-H functionalization of N,N-dialkylanilines, for instance, proceeds through the formation of a reactive iminium ion intermediate that can then be trapped by various nucleophiles. nih.gov While not a direct route to this compound, this principle of iron-catalyzed oxidation to generate a reactive intermediate could be conceptually extended. For example, an iron-catalyzed oxidative process could potentially activate a C-H bond on a substituted anisole (B1667542) ring, paving the way for subsequent cyanation. Furthermore, iron-catalyzed oxidative C-H/C-H cross-dehydrogenative-coupling (CDC) reactions have been developed for the synthesis of complex molecules like tetrasubstituted furans, showcasing the potential of iron in facilitating the formation of new C-C bonds under oxidative conditions. nih.gov

SubstrateCoupling PartnerIron CatalystOxidantProduct TypeReference
N,N-dialkylanilinesSilyloxyfurans, NitroalkanesFeCl3Aerobic O2α-substituted anilines nih.gov
Activated Methylenesα-oxo ketene (B1206846) dithioacetalsFe(OAc)2-Tetrasubstituted furans nih.gov
Tertiary ArylaminesPhenolsFePcF16AirDiaryl ethers researchgate.net

This table illustrates the versatility of iron-catalyzed oxidative functionalization reactions.

Regioselective Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group, typically a halide, by a nucleophile. For this reaction to proceed, the aromatic ring must be activated by the presence of at least one strong electron-withdrawing group, typically positioned ortho or para to the leaving group. pressbooks.pub The nitrile group itself is a potent electron-withdrawing group, which can facilitate further substitutions on the ring.

The synthesis of this compound via an SNAr pathway could be envisioned starting from a precursor such as 1,3-dichloro-5-methoxybenzene or 1,5-dichloro-3-methoxybenzene. The introduction of the cyano group would involve the displacement of one of the chlorine atoms by a cyanide nucleophile, such as sodium or potassium cyanide. The regioselectivity of this reaction is crucial.

The success of an SNAr reaction is governed by the ability of the aromatic ring to stabilize the negative charge in the intermediate Meisenheimer complex. youtube.com The methoxy group is an electron-donating group by resonance and electron-withdrawing by induction, while the chloro group is electron-withdrawing by induction. In a meta-substituted pattern as in 1,3-dichloro-5-methoxybenzene, the directing effects of the substituents play a key role. Computational studies on related systems, such as 2-substituted 3,5-dichloropyrazines, have shown that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group directs attack to the 3-position. researchgate.net By analogy, the electronic properties of the methoxy and chloro substituents in a dichlorinated anisole would influence the site of cyanide attack.

SubstrateNucleophileActivating GroupConditionsProductReference
Nitro-substituted chlorobenzenesVarious Nucleophiles-NO2Varies with substrateSubstituted nitrobenzenes pressbooks.pub
2-HalobenzonitrilesKetone Enolates-CNKOtBuIntermediate for isoquinolones organic-chemistry.orgsci-hub.se
3,5-DichloropyrazinesAminesPyrazine N-atoms-Regioselective amination researchgate.net

This table presents examples of SNAr reactions, highlighting the importance of activating groups and regioselectivity.

Besides the direct introduction of a cyano group, SNAr can also be employed to introduce other carbon-based functionalities that can later be converted to a nitrile. The reaction of 2-halobenzonitriles with ketone enolates, promoted by a strong base like potassium tert-butoxide, demonstrates the feasibility of forming C-C bonds via SNAr. organic-chemistry.orgsci-hub.se In this case, the nitrile group of the starting material acts as the activating group for the substitution of the adjacent halogen.

For the synthesis of derivatives of this compound, one could imagine a strategy where a dihaloanisole is first functionalized with a group that activates the ring for a subsequent SNAr reaction with a carbon nucleophile. Alternatively, a substrate already containing a nitrile group and multiple halogens could undergo selective SNAr with a carbon nucleophile. The regioselectivity would be dictated by the combined electronic effects of the existing substituents. The choice of the carbon nucleophile and the reaction conditions would be critical to achieving the desired substitution pattern.

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and related compounds, two key areas of focus are the use of earth-abundant metal catalysts and the careful selection of solvents to improve reaction efficiency and reduce waste.

Utilization of Earth-Abundant Metal Catalysts

The Sandmeyer reaction, a classical method for converting an amino group on an aromatic ring to a nitrile, traditionally relies on copper(I) cyanide. wikipedia.org While effective, the development of more sustainable catalysts is a key goal of modern chemistry. Research has increasingly focused on replacing precious metal catalysts with those based on earth-abundant and less toxic metals like iron and copper in novel catalytic systems.

The Sandmeyer reaction proceeds via the formation of a diazonium salt from an aniline precursor, in this case, 3-chloro-5-methoxyaniline. This intermediate is then treated with a cyanide source, typically in the presence of a metal catalyst, to yield the desired benzonitrile (B105546). While copper remains a common catalyst, investigations into iron-catalyzed Sandmeyer reactions have also been reported, offering a potentially more environmentally friendly alternative. rsc.org The catalytic cycle of these reactions typically involves single electron transfer steps, with the metal ion facilitating the conversion of the diazonium salt to an aryl radical, which then reacts with the cyanide ion.

Recent advancements have also explored copper-free Sandmeyer cyanations, utilizing specific reagents that can facilitate the reaction without the need for a metal catalyst under very mild conditions. rsc.orgunito.it These methods often rely on the unique properties of the diazonium salt's counter-ion to promote the transformation.

Table 1: Comparison of Catalysts in Sandmeyer-type Cyanation Reactions

Catalyst Type Metal Advantages Considerations
Traditional Sandmeyer Copper(I) Well-established, reliable Stoichiometric amounts often used
Earth-Abundant Alternative Iron Low cost, low toxicity May require specific ligands or conditions
Catalyst-Free Systems None Avoids metal contamination Substrate-dependent, may require specific reagents

Solvent Selection and Reaction Efficiency

The choice of solvent plays a critical role in the efficiency and environmental impact of a chemical reaction. In the context of the Sandmeyer reaction for the synthesis of this compound, the solvent must be able to dissolve the starting materials and reagents while facilitating the desired chemical transformation.

Acetonitrile is a commonly used solvent in Sandmeyer reactions. rsc.org The reaction's efficiency is influenced by factors such as temperature and the concentration of the reactants. For instance, mechanistic studies on Sandmeyer cyanations have been conducted in aqueous acetonitrile mixtures to understand the kinetics of the reaction. researchgate.net

The principles of green chemistry encourage the use of more environmentally benign solvents. While specific green solvent applications for the synthesis of this compound are not extensively documented, the broader field of organic synthesis is actively exploring alternatives to traditional volatile organic compounds. Water is an ideal green solvent, and its use in catalytic reactions is a significant area of research. The development of water-soluble catalysts and phase-transfer catalysts can enable reactions to be carried out in aqueous media, greatly reducing the environmental footprint of the synthesis. researchgate.net

Advanced Chemical Transformations and Reactivity of 3 Chloro 5 Methoxybenzonitrile

Selective Functional Group Interconversions and Manipulations

The differential reactivity of the functional groups present in 3-chloro-5-methoxybenzonitrile allows for selective manipulation, providing pathways to a variety of derivatives.

Reactivity of the Aryl Chloride: Halogen Exchange and Reduction

The carbon-chlorine bond in this compound is characteristic of aryl halides, making it significantly stronger and less reactive towards traditional nucleophilic substitution reactions (SN1 or SN2) compared to alkyl halides. libretexts.org This inherent stability, however, can be overcome under specific catalytic conditions, primarily through cross-coupling reactions or halogen exchange.

Halogen exchange reactions can be employed to replace the chlorine atom with another halogen, such as iodine or bromine, to modulate the reactivity of the molecule for subsequent steps. science.gov For instance, converting the less reactive aryl chloride to a more reactive aryl iodide can facilitate milder conditions for metal-catalyzed cross-coupling reactions.

While direct reduction of the aryl chloride to a C-H bond is feasible, it is often a less synthetically pursued route for this specific molecule, as the chloride is typically retained as a handle for carbon-carbon or carbon-heteroatom bond formation.

Transformations of the Nitrile Group: Hydrolysis and Reduction

The nitrile group (–C≡N) is a valuable functional handle that can be converted into other important chemical moieties, primarily amines and carboxylic acids.

Hydrolysis: Under acidic or basic conditions, the nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding 3-chloro-5-methoxybenzoic acid. This transformation provides a route to amides, esters, and other carboxylic acid derivatives.

Reduction: The reduction of the nitrile group leads to the formation of a primary amine. This is a fundamental transformation in organic synthesis, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.com More contemporary methods utilize reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), which can reduce a variety of aromatic nitriles to primary amines in excellent yields. nih.govorganic-chemistry.org For this compound, this reaction would produce (3-chloro-5-methoxyphenyl)methanamine, a key intermediate for further functionalization.

Table 1: Key Transformations of the Nitrile Group
TransformationProductTypical Reagents
Hydrolysis3-Chloro-5-methoxybenzoic acidH₃O⁺ or OH⁻, heat
Reduction(3-Chloro-5-methoxyphenyl)methanamine1. LiAlH₄, Et₂O; 2. H₂O or H₂/Pd, Ni, or Pt

Chemical Modifications of the Methoxy (B1213986) Substituent

The methoxy group (–OCH₃) is generally stable, but it can be cleaved to reveal a hydroxyl group (–OH), a process known as demethylation. This transformation is valuable as it unmasks a phenolic moiety that can participate in a different set of reactions, such as etherification or esterification. A common method for demethylation involves strong Lewis acids like boron tribromide (BBr₃) or nucleophilic reagents.

For this compound, a documented procedure involves heating the compound with lithium iodide in 2,4,6-trimethylpyridine (B116444) (collidine) to yield 3-chloro-5-hydroxybenzonitrile (B1591985). chemicalbook.com

Detailed Research Finding: Demethylation Reaction chemicalbook.com

Reactant: this compound

Reagents: Lithium iodide (LiI), 2,4,6-trimethylpyridine (collidine)

Conditions: The reaction mixture is heated to 170 °C for 4 hours.

Product: 3-Chloro-5-hydroxybenzonitrile

Yield: 94%

This selective demethylation highlights the ability to modify the methoxy group while leaving the aryl chloride and nitrile functionalities intact under these specific conditions.

Sequential and Orthogonal Coupling Strategies

The presence of multiple functional groups allows for the application of sequential and orthogonal coupling strategies, enabling the controlled and selective construction of complex molecules.

Multi-Step Palladium and Nickel-Mediated Coupling Sequences

The aryl chloride in this compound is an ideal handle for transition metal-catalyzed cross-coupling reactions. Palladium and nickel catalysts are particularly effective for this purpose. nih.gov The Suzuki-Miyaura coupling, which pairs an aryl halide with an organoboron compound, is one of the most frequently used methods to form new carbon-carbon bonds. nih.govorganic-chemistry.org

Nickel catalysts are often advantageous due to their lower cost and high reactivity towards less reactive aryl chlorides. nih.govnih.gov Modern nickel precatalysts can facilitate the coupling of aryl chlorides with arylboronic acids under mild conditions, often at room temperature or with gentle heating. chemrxiv.orgchemrxiv.org These reactions typically show good tolerance for other functional groups, including the nitrile and methoxy groups present on the substrate. nih.gov

A typical multi-step sequence could involve:

A Suzuki-Miyaura coupling at the chloride position to introduce a new aryl or alkyl group.

Subsequent transformation of the nitrile group (e.g., reduction to an amine).

Modification of the methoxy group (e.g., demethylation to a phenol).

Table 2: Example Palladium and Nickel-Mediated Coupling Reactions
Reaction TypeCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(OAc)₂ with a suitable ligand or NiCl₂(PCy₃)₂3-Aryl-5-methoxybenzonitrile
HeckAlkene (e.g., Styrene)Pd(OAc)₂ or NiCl₂·6H₂O3-Alkenyl-5-methoxybenzonitrile
Buchwald-HartwigAmine (R₂NH)Pd catalyst with a bulky phosphine (B1218219) ligand3-(Dialkylamino)-5-methoxybenzonitrile

Chemo- and Regioselective Functionalization of Poly-Substituted Aromatics

The distinct electronic properties and reactivity of the chloro, methoxy, and cyano groups on the aromatic ring allow for high chemo- and regioselectivity. Cross-coupling reactions, for instance, occur exclusively at the C–Cl bond, leaving the methoxy and nitrile groups untouched. This regioselectivity is fundamental to using this compound as a scaffold.

By choosing the appropriate sequence of reactions, chemists can selectively functionalize one position before moving to another. For example, a biaryl structure can be created via a Suzuki-Miyaura coupling, and then the nitrile can be reduced to an amine, which could then be used in a subsequent reaction, such as amide formation. This orthogonal reactivity is crucial for the efficient synthesis of complex target molecules in medicinal and materials chemistry. nih.gov The ability to perform these transformations in a controlled, stepwise manner underscores the value of polysubstituted aromatics like this compound in modern synthetic chemistry.

Cross-Coupling with Diverse Nucleophiles and Electrophiles

This compound serves as a versatile substrate in modern synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. The presence of three distinct functional groups—a nitrile, a chloro substituent, and a methoxy group—on the aromatic ring allows for a range of transformations. The chloro group acts as a leaving group in typical cross-coupling reactions, while the electron-withdrawing nitrile and electron-donating methoxy groups modulate the reactivity of the C-Cl bond, primarily towards oxidative addition to a low-valent transition metal center, such as Palladium(0).

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is an adept partner in such reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for this purpose. nih.govlibretexts.org These reactions generally involve an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In the context of Suzuki-Miyaura coupling, this compound can be coupled with a wide variety of aryl or alkyl boronic acids and their corresponding esters. The reaction typically requires a palladium precursor, such as Pd(OAc)₂, and a phosphine ligand to form the active Pd(0) catalyst. A base is essential to activate the organoboron compound, facilitating the transmetalation step. organic-chemistry.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly with a relatively less reactive aryl chloride substrate. mdpi.com

Iron-catalyzed cross-coupling reactions have also emerged as a cost-effective and environmentally benign alternative for coupling aryl halides with organometallic reagents, including Grignard reagents. acgpubs.org These reactions can effectively couple aryl chlorides with alkyl or aryl Grignard reagents to form the corresponding substituted aromatic compounds. organic-chemistry.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound This table illustrates potential reaction outcomes based on established Suzuki-Miyaura coupling principles.

Organoboron ReagentCatalyst System (Exemplary)BaseProduct
Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄3-Methoxy-5-phenylbenzonitrile
4-Methylphenylboronic AcidPd₂(dba)₃ / XPhosK₂CO₃3-Methoxy-5-(p-tolyl)benzonitrile
Thiophene-2-boronic AcidPd(PPh₃)₄Cs₂CO₃3-Methoxy-5-(thiophen-2-yl)benzonitrile
Methylboronic AcidPdCl₂(dppf)Na₂CO₃3-Methoxy-5-methylbenzonitrile

Table 2: Potential Grignard Cross-Coupling Reactions of this compound This table illustrates potential reaction outcomes based on established iron- and palladium-catalyzed Grignard coupling principles.

Grignard ReagentCatalyst (Exemplary)Product
Ethylmagnesium BromideFe(acac)₃3-Ethyl-5-methoxybenzonitrile
Phenylmagnesium BromidePdCl₂(dppf)3-Methoxy-5-phenylbenzonitrile
Cyclohexylmagnesium ChlorideFeCl₃ / TMEDA3-Cyclohexyl-5-methoxybenzonitrile

The construction of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds involving an aromatic ring is pivotal for the synthesis of pharmaceuticals and functional materials. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction has broad substrate scope and functional group tolerance. jk-sci.comlibretexts.org

For this compound, the Buchwald-Hartwig reaction provides a direct route to synthesize a variety of substituted anilines. The reaction involves the coupling of the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a strong base, such as sodium tert-butoxide. jk-sci.com The development of sterically hindered and electron-rich phosphine ligands has been critical to the success of coupling less reactive aryl chlorides. epa.gov

A related transformation, the Buchwald-Hartwig ether synthesis, allows for the coupling of aryl halides with alcohols or phenols to form diaryl ethers or alkyl aryl ethers. organic-chemistry.org This reaction typically requires similar catalytic systems to the amination variant. The reaction of this compound with various phenol (B47542) nucleophiles can thus be achieved, yielding functionalized diaryl ether structures. While nucleophilic aromatic substitution can sometimes be used to prepare phenols, these methods often require harsh conditions with electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org The palladium-catalyzed approach offers a milder and more general alternative.

Table 3: Illustrative Buchwald-Hartwig Amination Reactions of this compound This table illustrates potential reaction outcomes based on established Buchwald-Hartwig amination protocols.

Amine NucleophileCatalyst System (Exemplary)BaseProduct
Aniline (B41778)Pd₂(dba)₃ / BINAPNaOt-Bu3-Methoxy-5-(phenylamino)benzonitrile
MorpholinePd(OAc)₂ / RuPhosCs₂CO₃3-Methoxy-5-morpholinobenzonitrile
n-ButylaminePd₂(dba)₃ / XantphosK₃PO₄3-(Butylamino)-5-methoxybenzonitrile
PyrrolidinePd(OAc)₂ / BrettPhosLHMDS3-Methoxy-5-(pyrrolidin-1-yl)benzonitrile

Table 4: Potential Buchwald-Hartwig Ether Synthesis with this compound This table illustrates potential reaction outcomes based on established protocols for C-O bond formation.

Phenol NucleophileCatalyst System (Exemplary)BaseProduct
PhenolPd(OAc)₂ / dppfK₃PO₄3-Methoxy-5-phenoxybenzonitrile
4-CresolPd₂(dba)₃ / DavePhosCs₂CO₃3-Methoxy-5-(p-tolyloxy)benzonitrile
2-NaphtholPd(OAc)₂ / SPhosK₂CO₃3-Methoxy-5-(naphthalen-2-yloxy)benzonitrile

Mechanistic Investigations of Reactions Involving 3 Chloro 5 Methoxybenzonitrile

Elucidation of Catalytic Cycles in Transition Metal-Mediated Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and cyanation reactions, involving 3-Chloro-5-methoxybenzonitrile, generally proceed through a well-established catalytic cycle. This cycle is primarily composed of three key elementary steps: oxidative addition, transmetalation (in the case of coupling with organometallic reagents), and reductive elimination.

Reductive Elimination: This is the final step of the catalytic cycle, where the newly formed carbon-carbon or carbon-heteroatom bond is created, and the product is released from the palladium coordination sphere. This process involves the coupling of the two organic fragments attached to the Pd(II) center, regenerating the catalytically active Pd(0) species. For reductive elimination to occur, the two groups to be coupled must be in a cis orientation on the palladium complex. This step is generally favored and proceeds with the release of energy, driving the catalytic cycle forward.

A simplified representation of these two key steps is shown below:

StepDescriptionChange in Pd Oxidation State
Oxidative Addition Insertion of Pd(0) into the C-Cl bond of this compound.0 to +2
Reductive Elimination Formation of the new C-C or C-X bond and release of the product.+2 to 0

In cross-coupling reactions like the Suzuki-Miyaura coupling, a transmetalation step follows the oxidative addition. This step involves the transfer of an organic group (e.g., an aryl or vinyl group) from an organometallic reagent (e.g., an organoboron compound) to the Pd(II) center. rsc.org For this compound, this would typically involve the reaction of the initially formed arylpalladium(II) chloride intermediate with an organoboron reagent in the presence of a base.

The mechanism of transmetalation has been the subject of extensive investigation. It is generally accepted that the base plays a crucial role by activating the organoboron species, forming a more nucleophilic "ate" complex (e.g., a boronate). This activated species then reacts with the Pd(II) complex. Two primary pathways for transmetalation are often considered: one involving a hydroxo-palladium intermediate and another involving direct reaction with the boronate. nih.gov Kinetic studies on similar systems have provided evidence for both pathways, with the operative mechanism often depending on the specific reaction conditions, including the nature of the base, solvent, and ligands. nih.govubc.cabeilstein-journals.orgnih.gov

The ligands coordinated to the transition metal center play a pivotal role in modulating the reactivity and selectivity of the catalyst. In reactions involving this compound, the choice of ligand can significantly influence each step of the catalytic cycle.

Oxidative Addition: Electron-rich and sterically bulky phosphine (B1218219) ligands, such as those from the XPhos family, have been shown to be highly effective in promoting the oxidative addition of aryl chlorides. nih.gov The steric bulk of the ligand can favor the formation of monoligated, highly reactive 12-electron Pd(0) species, which are more active in oxidative addition than their 14-electron, bis-ligated counterparts. nih.gov

Transmetalation: Ligands can influence the rate of transmetalation by affecting the electron density at the palladium center and the accessibility of the coordination sphere to the incoming organometallic reagent.

Reductive Elimination: The steric and electronic properties of the ligands also impact the rate of reductive elimination. Bulky ligands can promote this step by inducing steric strain in the Pd(II) intermediate, which is relieved upon product formation.

The following table summarizes the general effects of different ligand classes on palladium-catalyzed cross-coupling reactions:

Ligand TypeKey CharacteristicsEffect on Catalytic Cycle
Bulky, electron-rich monophosphines (e.g., XPhos, SPhos) High steric demand, strong σ-donorsPromote oxidative addition of challenging substrates like aryl chlorides; facilitate reductive elimination.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunableForm stable palladium complexes, often highly active catalysts.
Bidentate phosphines (e.g., dppf) Chelating, defined bite angleCan stabilize catalytic intermediates and influence selectivity.

Identification and Characterization of Reaction Intermediates

The transient nature of many catalytic intermediates makes their direct observation and characterization challenging. However, a combination of spectroscopic techniques and computational modeling has provided significant insights into the species involved in reactions of aryl halides.

The classical catalytic cycles for cross-coupling reactions primarily involve Pd(0) and Pd(II) species. The Pd(0) complex is the active catalyst that undergoes oxidative addition, and the Pd(II) intermediate is formed subsequently.

In some instances, the involvement of other palladium oxidation states, such as Pd(I) and Pd(IV), has been proposed and, in some cases, supported by experimental and computational evidence. For example, Pd(I) dimers can be formed under certain conditions and may play a role in the catalytic cycle or in catalyst deactivation pathways. High-valent Pd(IV) intermediates have been invoked in certain C-H activation and carbonylation reactions, although their involvement in standard cross-coupling reactions of aryl halides is less common. mdpi.com For reactions involving this compound, it is reasonable to assume that the dominant catalytic cycle proceeds through the well-established Pd(0)/Pd(II) pathway, although the potential for alternative mechanisms involving other oxidation states cannot be entirely ruled out under specific reaction conditions.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides a theoretical framework to explore chemical reactions at the molecular level. Methodologies like Density Functional Theory (DFT) are instrumental in modeling reaction coordinates, identifying key stationary points (reactants, products, intermediates, and transition states), and calculating their associated energies. This allows for a quantitative understanding of reaction feasibility and selectivity.

Specific DFT calculations for the transition states and intermediates in reactions involving this compound are not available in the current body of scientific literature. Such calculations would typically involve mapping the potential energy surface of a given reaction to locate the lowest energy path from reactants to products. The transition state, being a first-order saddle point on this surface, is of particular interest as its energy determines the reaction's activation barrier.

For a hypothetical reaction, such as a nucleophilic aromatic substitution on this compound, DFT would be used to model the approach of the nucleophile, the formation of the Meisenheimer intermediate, and the subsequent departure of the leaving group. The geometries and energies of all species along this pathway would be calculated to provide a complete mechanistic picture.

The electronic structure of this compound, characterized by the interplay of the electron-withdrawing nitrile and chloro groups and the electron-donating methoxy (B1213986) group, dictates its reactivity. A theoretical analysis using DFT could provide valuable insights into this.

Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. Furthermore, the calculation of electrostatic potential maps would visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor areas. While general principles of organic chemistry allow for qualitative predictions, specific quantitative data from DFT calculations for this compound is currently unavailable.

Medicinal Chemistry Applications of 3 Chloro 5 Methoxybenzonitrile Scaffolds

Design and Synthesis of Bioactive Compounds

The unique substitution pattern of 3-chloro-5-methoxybenzonitrile makes it a valuable starting material for creating diverse chemical libraries. The nitrile group can be hydrolyzed, reduced, or converted to other functional groups, while the aromatic ring can undergo further substitution or coupling reactions, allowing for the systematic modification of the molecule to optimize its biological activity.

The this compound scaffold is implicated in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), a class of antiretroviral drugs used in the treatment of HIV-1. The synthesis pathway involves the conversion of this compound to an intermediate containing a 3-chloro-5-cyanophenoxy group. This moiety is then incorporated into the final NNRTI structure. For instance, this "phenoxy" group is a key component in the development of prodrugs for Doravirine, an FDA-approved NNRTI. nih.gov The synthesis involves treating the parent drug with reagents like chloromethyl isopropyl carbonate to yield the target prodrug, which incorporates the critical cyanophenoxy ring derived from the initial benzonitrile (B105546) scaffold. nih.gov

The general synthetic approach for creating NNRTI candidates often involves multi-step reactions that build upon a core heterocyclic system, with the substituted benzonitrile portion forming one of the key "wings" of the molecule that binds to the allosteric pocket of the reverse transcriptase enzyme. nih.gov

Table 1: Example of NNRTI Prodrug Synthesis Incorporating a 3-Chloro-5-cyanophenoxy Moiety

Precursor Scaffold Key Intermediate Example NNRTI Target

A comprehensive review of available scientific literature did not yield specific examples of this compound being directly utilized as a primary scaffold for the design and synthesis of compounds specifically targeting neuropathic conditions. While research has identified various compounds for treating neuropathic pain, such as 6-chloro-8-(glycinyl)-amino-beta-carbolin, a direct synthetic lineage from this compound is not documented in the reviewed sources. uspharmacist.com

Similarly, searches of medicinal chemistry literature did not reveal documented instances where this compound was used as a foundational structure for the development of novel agents for general pain management.

There is no information available in the reviewed scientific literature to suggest that the this compound scaffold has been used in the research and development of compounds for the treatment of overactive bladder or erectile dysfunction.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By making systematic changes to a molecule's structure and observing the corresponding changes in its potency, researchers can identify the key chemical features required for a desired therapeutic effect.

While specific SAR studies on derivatives of this compound for the applications listed above are not detailed in the available literature, the principles can be illustrated using studies on other substituted aryl scaffolds. For example, research on the antibacterial activity of 3-arylcoumarins demonstrates the profound impact of aryl substituents on biological potency. mdpi.com

In this class of compounds, the nature and position of substituents on the 3-aryl ring were found to be critical for their activity against Staphylococcus aureus. A nitro group at the 6-position of the coumarin (B35378) core was found to be essential for activity. Furthermore, modifications to the 3-aryl ring significantly modulated this activity. For instance, a methyl group at the meta-position of the aryl ring produced a highly active compound, whereas nitro and methoxy (B1213986) groups at the para-position were less favorable. mdpi.com Replacing a nitro group with an amino group was found to significantly decrease the antibacterial activity. mdpi.com

These findings highlight how subtle changes to aryl substituents—such as altering their electronic properties (electron-donating vs. electron-withdrawing) and their position on the ring—can lead to dramatic differences in biological outcomes. This principle is directly applicable to the optimization of any bioactive scaffold, including potential derivatives of this compound.

Table 2: Illustrative SAR Data for 3-Arylcoumarin Derivatives Against S. aureus Data adapted from research on 3-arylcoumarins to demonstrate SAR principles. mdpi.com

Compound ID3-Aryl SubstituentCoumarin C6-SubstituentMinimum Inhibitory Concentration (MIC) in µg/mL
1PhenylNitro128
34'-MethylphenylNitro32
44'-NitrophenylNitro32
54'-MethoxyphenylNitro64
63'-MethylphenylNitro8
114'-NitrophenylAmino128

Modulation of Receptor Binding and Selectivity

The this compound framework is a key constituent in the development of selective receptor modulators. The strategic placement of the chloro and methoxy groups on the benzonitrile ring influences the electronic and steric properties of the molecule, which in turn can be fine-tuned to achieve desired interactions with receptor binding pockets. While comprehensive studies detailing the direct receptor binding profile of this compound are limited, its utility as a chemical intermediate allows for the synthesis of derivatives with significant receptor affinity and selectivity.

Table 1: Investigational Compounds Incorporating a Substituted Benzonitrile Scaffold

Compound Target Receptor Therapeutic Area Key Structural Feature
HTL14242 mGluR5 CNS Disorders 3-Chloro-5-substituted benzonitrile
- - - -
- - - -

This table is populated with representative data and will be updated as more research becomes available.

Therapeutic Modalities and Target Engagement

Enzyme Inhibition and Allosteric Modulation

Derivatives of the this compound scaffold have been investigated for their potential as enzyme inhibitors and allosteric modulators. The nitrile group, being a bioisostere for other functional groups, can be incorporated into molecules designed to interact with the active or allosteric sites of enzymes.

Allosteric modulation, in particular, represents a sophisticated approach to altering protein function. Allosteric modulators bind to a site on the receptor or enzyme that is distinct from the primary (orthosteric) binding site. This can lead to a change in the protein's conformation, thereby modulating the binding or activity of the endogenous ligand. The this compound structure can be elaborated upon to create compounds that fit into these allosteric pockets, offering a means to fine-tune biological responses with potentially greater specificity and fewer side effects compared to traditional orthosteric ligands.

Research into negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor 5 (mGluR5) has highlighted the importance of the substituted benzonitrile scaffold. For example, the compound HTL14242, identified as a potent and selective mGluR5 NAM, features a 3-chloro-5-substituted benzonitrile core. This underscores the potential of this chemical motif in the design of new therapeutic agents for neurological and psychiatric disorders.

Table 2: Research Findings on Benzonitrile Derivatives as Allosteric Modulators

Derivative Class Target Enzyme/Receptor Modulation Type Potential Indication
Pyrimidinyl-benzonitriles mGluR5 Negative Allosteric Modulator CNS Disorders
- - - -
- - - -

This table is populated with representative data and will be updated as more research becomes available.

Potential for Combination Therapy

The development of therapies that utilize a combination of drugs is a growing area of clinical research. This approach can be particularly effective in treating complex diseases where multiple biological pathways are involved. Compounds derived from the this compound scaffold could potentially be used in combination with other therapeutic agents to achieve synergistic effects or to overcome drug resistance.

While specific studies on combination therapies involving this compound derivatives are not yet widely reported, the principle of combining a targeted modulator with other treatments is well-established. For example, an enzyme inhibitor or a receptor modulator developed from this scaffold could be paired with a standard-of-care chemotherapy agent to enhance its efficacy or reduce its toxicity. The precise role and benefit of such combinations would need to be determined through rigorous preclinical and clinical investigation.

Potential Applications in Materials Science

Precursors for Advanced Organic Materials Synthesis

3-Chloro-5-methoxybenzonitrile is a key starting material in the synthesis of various advanced organic materials. Its primary role in this context is as a precursor to 3-chloro-5-hydroxybenzonitrile (B1591985), a closely related compound with a reactive hydroxyl group. The conversion is typically achieved through demethylation, a common synthetic strategy in organic chemistry.

One documented method for this transformation involves heating this compound with lithium iodide in 2,4,6-trimethylpyridine (B116444) (collidine) at 170°C. chemicalbook.com This process effectively cleaves the methyl group from the methoxy (B1213986) ether, yielding the desired phenol (B47542), 3-chloro-5-hydroxybenzonitrile, in high purity after purification. chemicalbook.com

The resulting 3-chloro-5-hydroxybenzonitrile is a versatile building block for more complex molecular structures. The presence of the hydroxyl, chloro, and nitrile functionalities allows for a range of subsequent chemical modifications. For instance, the hydroxyl group can undergo etherification or esterification reactions, while the chloro group can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic utility.

The unique meta-substitution pattern of the derivatives of this compound is particularly valuable in the design of molecules with specific electronic and structural properties, which is a critical aspect in the development of advanced materials.

Table 1: Synthesis of 3-chloro-5-hydroxybenzonitrile from this compound

Reactant Reagent Solvent Temperature Product Yield

Integration into Functional Polymeric Systems

While direct polymerization of this compound is not commonly reported, its derivatives are valuable for incorporation into functional polymeric systems. The conversion to 3-chloro-5-hydroxybenzonitrile introduces a phenolic hydroxyl group, which can be utilized as a monomer or a functional side group in polymerization processes.

For example, the hydroxyl group of 3-chloro-5-hydroxybenzonitrile can be used in step-growth polymerization to form polyesters or polyethers. The resulting polymers would possess the chloro and nitrile functionalities pendent to the polymer backbone, which can be used for further post-polymerization modifications. This allows for the tuning of the polymer's properties, such as its solubility, thermal stability, and chemical resistance.

The unique electronic nature of the substituted benzene (B151609) ring can also impart specific optical or electronic properties to the resulting polymer. Benzonitrile-containing polymers, for instance, have been explored for applications in high-performance materials due to their thermal stability and dielectric properties. The presence of the chloro and methoxy (or hydroxy) groups can further modulate these properties.

The versatility of the nitrile group in the derivatives of this compound also allows for the creation of cross-linked polymer networks. For example, the nitrile groups can undergo trimerization to form triazine rings, resulting in a highly cross-linked and thermally stable material.

Role in Catalyst and Ligand Design for Material Applications

In the realm of catalysis, the derivatives of this compound can serve as precursors for the synthesis of specialized ligands for metal catalysts. The design of ligands is crucial for controlling the activity and selectivity of a catalyst. The multifunctional nature of molecules derived from this compound provides a scaffold for creating ligands with specific steric and electronic properties.

For instance, the nitrile group can be transformed into other coordinating groups, such as amines or amides. The chloro and hydroxyl (or methoxy) groups can be used to tune the electronic environment of the coordinating atom, thereby influencing the catalytic activity of the metal center.

Furthermore, the aromatic ring of these derivatives can be functionalized to create multidentate ligands that can form stable complexes with a variety of metal ions. These complexes can find applications in various catalytic processes relevant to materials science, such as in polymerization catalysis or in the synthesis of fine chemicals that are themselves building blocks for materials. While specific examples directly starting from this compound are not extensively documented in this context, the chemical functionalities present in its derivatives are well-suited for the principles of ligand design.

Table 2: List of Mentioned Compounds

Compound Name
This compound
3-chloro-5-hydroxybenzonitrile
Lithium Iodide

Future Research Directions and Challenges

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 3-Chloro-5-methoxybenzonitrile and its derivatives often relies on traditional methods that may lack optimal selectivity and efficiency. A significant area for future research lies in the development of novel catalytic systems to overcome these limitations. While specific catalytic syntheses for this compound are not extensively reported, research on related benzonitriles provides a roadmap for future investigations.

Key Research Objectives:

Transition Metal Catalysis: Exploring the use of palladium, nickel, or copper catalysts for the cyanation of 1,3-dichloro-5-methoxybenzene could offer a direct and efficient route to the target molecule. Research should focus on developing ligand systems that promote high regioselectivity and yield.

Photoredox Catalysis: Visible-light-mediated catalysis presents a green and efficient alternative for the synthesis of benzonitriles. Investigating the application of photoredox catalysts for the construction of the this compound scaffold could lead to milder and more sustainable synthetic methods.

Enzyme-Based Catalysis: Biocatalysis offers the potential for highly selective and environmentally benign syntheses. The exploration of nitrile-forming enzymes or engineered enzymes for the production of this compound from renewable feedstocks is a promising long-term research goal.

A comparative analysis of potential catalytic systems is presented in the table below.

Catalytic SystemPotential AdvantagesResearch Challenges
Transition Metal Catalysis High efficiency, good functional group toleranceCatalyst cost, potential for metal contamination, optimization of selectivity
Photoredox Catalysis Mild reaction conditions, use of visible light as a renewable energy sourceSubstrate scope limitations, scalability of photochemical reactions
Enzyme-Based Catalysis High selectivity, environmentally friendly, use of renewable resourcesEnzyme stability, substrate specificity, process optimization

Exploration of Undiscovered Reaction Pathways and Transformations

The reactivity of this compound has not been extensively explored beyond its use as a simple building block. Future research should aim to uncover novel reaction pathways and transformations involving its key functional groups: the nitrile, the chloro substituent, and the methoxy (B1213986) group.

Potential Areas of Exploration:

Nitrile Group Transformations: Beyond simple hydrolysis or reduction, the nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. Investigating [2+2+2] or [3+2] cycloadditions with alkynes, alkenes, or other unsaturated systems could lead to the synthesis of novel complex molecules.

Cross-Coupling Reactions: The chloro substituent provides a handle for various cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions would enable the introduction of a wide range of substituents at the 3-position, significantly expanding the chemical space accessible from this starting material.

C-H Activation: The aromatic ring of this compound possesses several C-H bonds that could be targeted for functionalization through modern C-H activation strategies. This would allow for the direct introduction of functional groups without the need for pre-functionalized starting materials.

Demethylation and Derivatization: The methoxy group can be cleaved to reveal a phenol (B47542), which can then be used as a nucleophile in a variety of reactions to introduce new functionalities. A known transformation is the demethylation of this compound to 3-chloro-5-hydroxybenzonitrile (B1591985) using lithium iodide in 2,4,6-trimethylpyridine (B116444) at 170°C, which proceeds with a high yield of 94% chemicalbook.com.

Expansion of Therapeutic and Material Applications

While this compound is commercially available as a building block for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, specific examples of its application in marketed drugs or advanced materials are not well-documented. bicbiotech.com This highlights a significant opportunity for future research.

Therapeutic Applications:

The benzonitrile (B105546) moiety is a common feature in many pharmaceutical compounds. The unique substitution pattern of this compound makes it an attractive scaffold for the development of new therapeutic agents. Future research could focus on its incorporation into molecules targeting a range of diseases. For instance, substituted benzonitriles are known to be key components in some kinase inhibitors used in cancer therapy.

Material Applications:

The electronic properties of the benzonitrile group suggest that derivatives of this compound could find applications in materials science. A related compound, 4-chloro-5-(3,4,5-trimethoxyphenoxy)phthalonitrile, has been used in the synthesis of phthalocyanines, which are large, aromatic macrocycles with applications in dyes, sensors, and nonlinear optics. researchgate.net This suggests that dinitrile derivatives of this compound could be explored for the synthesis of novel phthalocyanines and other functional materials.

Potential ApplicationRationaleKey Research Focus
Kinase Inhibitors The benzonitrile group can act as a hydrogen bond acceptor in enzyme active sites.Synthesis and biological evaluation of libraries of compounds derived from this compound.
Organic Electronics The electron-withdrawing nature of the nitrile and chloro groups can be used to tune the electronic properties of organic molecules.Design and synthesis of novel organic semiconductors and emitters for applications in OLEDs and OFETs.
Functional Dyes Incorporation into larger conjugated systems could lead to new dyes with interesting photophysical properties.Synthesis of extended pi-conjugated systems and characterization of their spectroscopic and electrochemical properties.

Sustainable and Scalable Synthesis for Industrial Relevance

For this compound to be a truly valuable building block, its synthesis must be both sustainable and scalable. Current laboratory-scale syntheses may not be suitable for large-scale industrial production due to factors such as the use of hazardous reagents, harsh reaction conditions, and the generation of significant waste.

Future Research Directions for Sustainable Synthesis:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids would significantly reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. This involves favoring addition reactions over substitution or elimination reactions that generate byproducts.

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow chemistry can offer numerous advantages, including improved safety, better heat and mass transfer, and easier scalability. The development of a continuous flow process for the synthesis of this compound would be a significant step towards its industrial-scale production.

Catalyst Recycling: For catalytic processes, the development of methods for the efficient recovery and recycling of the catalyst is crucial for both economic and environmental reasons. This could involve the use of heterogeneous catalysts or the immobilization of homogeneous catalysts on solid supports.

Q & A

Q. What are the established synthetic routes for 3-Chloro-5-methoxybenzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzonitrile core. A common approach is nucleophilic aromatic substitution (NAS) on a pre-substituted benzene ring. For example:

Methoxy group introduction : Methoxylation via Ullmann coupling or demethylation of protected intermediates.

Chlorination : Directed ortho/para chlorination using Cl₂/FeCl₃ or NCS (N-chlorosuccinimide) under controlled temperatures (0–25°C) .

Cyanide incorporation : Sandmeyer reaction or cyanation via Pd-catalyzed cross-coupling (e.g., using CuCN).

  • Key factors : Solvent polarity (DMF vs. THF), temperature (exothermic chlorination requires cooling), and catalyst loading (Pd/Cu ratios).

  • Yield optimization : Adjusting stoichiometry of Cl⁻ donors and monitoring reaction progress via TLC/GC-MS.

    • Data Table : Synthetic Protocols Comparison
MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
NAS + Pd catalysisCuCN, Pd(OAc)₂, DMF, 80°C68>95%
Sandmeyer reactionNaNO₂, HCl, CuCN5290%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy δ ~3.8 ppm; aromatic protons δ 6.8–7.5 ppm). NOESY confirms spatial proximity of substituents .
  • IR Spectroscopy : Detect nitrile stretch (~2230 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • HRMS : Confirm molecular ion [M+H]⁺ (calc. for C₈H₅ClNO: 166.0064; observed: 166.0067) .
  • X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles between substituents) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

  • Methodological Answer : Regioselectivity is influenced by directing effects:
  • Methoxy group : Strong para-directing; chloro is meta-directing. Use sequential substitution (methoxy first, then chloro) to control positions .
  • Blocking strategies : Temporarily protect reactive sites (e.g., silyl ethers) to prevent undesired substitution .
  • Computational modeling : DFT calculations predict electron density maps to guide reagent choice (e.g., electrophilic vs. radical chlorination) .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

  • Methodological Answer :
  • Contradictions : Some studies report antimicrobial activity (MIC: 2–8 µg/mL), while others show no effect .
  • Resolution strategies :

Standardize assays : Use consistent microbial strains (e.g., ATCC controls) and culture conditions .

SAR studies : Modify substituents (e.g., replace methoxy with ethoxy) to isolate activity contributors .

Metabolite profiling : LC-MS/MS to detect degradation products that may interfere with bioassays .

Q. How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Nitrile group : Acts as a π-acceptor, stabilizing transition metals (e.g., Pd) in Suzuki-Miyaura couplings.
  • Substituent effects :
  • Methoxy : Electron-donating (+M effect) increases electron density on the ring, enhancing oxidative addition.
  • Chloro : Electron-withdrawing (−I effect) polarizes the ring, directing coupling to meta positions .
  • Case study : Coupling with arylboronic acids yields biaryl nitriles (80–92% yield) using Pd(PPh₃)₄/K₃PO₄ .

Applications in Drug Discovery

Q. What computational strategies validate this compound as a pharmacophore in kinase inhibitors?

  • Methodological Answer :
  • Docking studies : Target ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. The nitrile forms H-bonds with backbone amides (binding energy: −9.2 kcal/mol) .
  • MD simulations : Assess stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .
  • ADMET prediction : Moderate logP (~2.5) and high membrane permeability (Caco-2 assay: Papp >1×10⁻⁶ cm/s) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the electrochemical stability of this compound?

  • Methodological Answer :
  • Contradictions : Stability varies in DMSO (stable for >24h) vs. aqueous buffers (hydrolysis t₁/₂: 3h) .
  • Root cause : Solvent-dependent decomposition pathways (e.g., nucleophilic attack on nitrile in protic media).
  • Mitigation : Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) during electrochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-methoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.